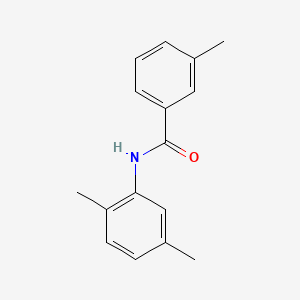

N-(2,5-dimethylphenyl)-3-methylbenzamide

Descripción

N-(2,5-Dimethylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2,5-dimethyl-substituted aniline moiety. For example, N-(2,6-dimethylphenyl)-3-methylbenzamide (a structural isomer) has been characterized crystallographically, revealing anti-conformations of the N–H and C=O bonds and intermolecular N–H···O hydrogen bonding patterns . Such features are critical for understanding molecular packing and reactivity.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-5-4-6-14(9-11)16(18)17-15-10-12(2)7-8-13(15)3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOZLXDXIAZDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277100 |

Source

|

| Record name | N-(2,5-Dimethylphenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200279-66-9 |

Source

|

| Record name | N-(2,5-Dimethylphenyl)-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200279-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-methylbenzamide typically involves the reaction of 2,5-dimethylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-dimethylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Aplicaciones Científicas De Investigación

N-(2,5-dimethylphenyl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Comparisons

Key Structural Features

Conformational Analysis :

In N-(2,6-dimethylphenyl)-3-methylbenzamide, the dihedral angle between the two aromatic rings is 73.3°, with the amide group twisted by 81.0° and 25.8° relative to the 2,6-dimethylphenyl and 3-methylphenyl rings, respectively . This contrasts with N-(phenyl)-3-methylbenzamide, where the C=O bond adopts an anti-conformation relative to the meta-methyl group, unlike the syn-conformation observed in the 2,6-dimethylphenyl analog .Hydrogen Bonding :

Intermolecular N–H···O hydrogen bonds form chains along the crystallographic c-axis in N-(2,6-dimethylphenyl)-3-methylbenzamide . Similar hydrogen-bonded networks are observed in N-(2,5-dimethylphenyl)benzenesulfonamide, where inversion dimers are linked via N–H···O(S) interactions .

Table 1: Structural Parameters of Selected Benzanilides

Substituent Effects

- Positional Influence :

PET inhibition is strongest when substituents occupy the 2,5- or 3,5-positions on the anilide ring (e.g., 2,5-dimethyl vs. 3,5-dimethylphenyl), as these positions optimize steric and electronic interactions with photosystem II . - Electron-Withdrawing Groups :

Fluorine substituents enhance PET inhibition compared to methyl groups due to increased electron-withdrawing effects .

Functional Group Utility

- Directing Groups : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization reactions, a feature absent in the target compound .

Actividad Biológica

N-(2,5-dimethylphenyl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amide Functional Group : Contributes to its biological activity.

- Methyl Substituents : Positioned on the aromatic rings, influencing the compound's reactivity and interaction with biological targets.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Amide with two methyl groups | Potential antimicrobial and anti-inflammatory properties |

| N-(2-methylphenyl)-3-methylbenzamide | Similar amide structure | Varying methyl substitution affects biological activity |

| N-(4-methylphenyl)-3-methylbenzamide | Different para-substituent | Potentially different biological activity |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that it may inhibit various enzymes and proteins involved in cellular processes. For instance:

- Enzyme Inhibition : The compound may inhibit bacterial cell wall synthesis, leading to antimicrobial effects.

- Modulation of Receptors : It potentially interacts with receptors involved in inflammatory pathways, suggesting anti-inflammatory properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Case Study : In vitro assays showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through various assays:

- Cytokine Modulation : this compound has been shown to reduce levels of pro-inflammatory cytokines in cell cultures.

- Animal Models : In murine models of inflammation, administration of the compound resulted in decreased paw swelling and reduced inflammatory markers.

Research Findings

Recent studies have focused on optimizing the compound's structure to enhance its biological activity. Modifications in the methyl groups' positioning have led to variations in potency and selectivity against specific targets.

Structure-Activity Relationship (SAR)

Research has indicated that variations in the methyl substitution pattern can significantly alter the compound's efficacy:

- Methyl Positioning : Altering the position of methyl groups affects solubility and reactivity, which are crucial for biological interactions.

- Analog Studies : Comparisons with analogs such as N-(2-methylphenyl)-3-methylbenzamide reveal differing potencies against various biological targets.

Q & A

Q. What are the recommended methods for synthesizing N-(2,5-dimethylphenyl)-3-methylbenzamide and confirming its purity?

The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and amines. For example, a modified protocol involves reacting 3-methylbenzoyl chloride with 2,5-dimethylaniline in anhydrous ethanol under reflux. Purity is confirmed by melting point analysis, NMR spectroscopy (¹H/¹³C), and IR spectroscopy. NMR data should show characteristic peaks for the amide proton (~8.5 ppm) and aromatic protons (6.5–7.5 ppm), while IR confirms the C=O stretch (~1650 cm⁻¹) .

Q. What spectroscopic techniques are employed to characterize the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions and confirms amide bond formation. For example, the meta-methyl group on the benzamide ring appears as a singlet (~2.3 ppm) in ¹H NMR.

- IR Spectroscopy : Detects functional groups (amide C=O, N–H stretches).

- Melting Point Analysis : Validates purity and consistency with literature values.

- X-ray Diffraction (for crystalline samples) : Provides absolute structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and programs like SHELXL refine the crystal structure and conformational dynamics of this compound?

Single-crystal X-ray diffraction data are collected at room temperature using Mo-Kα radiation. The structure is solved via direct methods (e.g., SHELXS) and refined with SHELXL. Key parameters include:

- Dihedral Angles : The aromatic rings form a dihedral angle of ~73.3°, influencing molecular packing.

- Amide Group Conformation : The N–H and C=O bonds adopt an anti-periplanar arrangement, with the amide group twisted by ~81° relative to the 2,5-dimethylphenyl ring. Programs like Olex2 or WinGX integrate SHELX tools for visualization and hydrogen-bond analysis .

Q. What role do intermolecular hydrogen bonds play in the crystal packing of this compound?

Intermolecular N–H⋯O hydrogen bonds (e.g., N–H = 0.86 Å, H⋯O = 2.10 Å) connect molecules into chains along the crystallographic c-axis. These interactions stabilize the crystal lattice and influence physicochemical properties like solubility and thermal stability. Hirshfeld surface analysis can quantify these interactions .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and potential as a pharmacophore?

- Steric Effects : The 2,5-dimethyl groups on the phenyl ring restrict rotational freedom, potentially enhancing binding specificity to biological targets.

- Electronic Effects : The electron-withdrawing amide group directs electrophilic substitution to the benzamide ring’s para position. Computational studies (DFT, molecular docking) can predict reactivity and binding affinities, guiding medicinal chemistry optimizations .

Q. What experimental strategies are recommended to investigate the biological activity of this compound?

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines.

- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents to identify critical functional groups .

Key Data from Structural Studies

- Crystal System : Monoclinic, space group P2₁/c .

- Hydrogen Bonding : N–H⋯O bonds form chains with graph-set notation C(4) .

- Torsional Angles : Amide group torsion angles correlate with steric hindrance from methyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.